Carbonic Anhydrase-II Inhibition Potency: Class-Level Benchmark for Ortho-Tolyl Triazoles vs. Structurally Divergent Analogs
No compound-specific IC50 value is publicly available for CAS 2470440-36-7. However, a 2021 structure-activity relationship study on a series of twenty-three 1H-1,2,3-triazole analogs (compounds 9a–j and 7a–7d) provides the closest class-level benchmark [1]. Across the series, bovine CA-II (bCA-II) inhibition ranged from IC50 11.1 µM to 17.8 µM for the most potent analogs, while human CA-II (hCA-II) inhibition ranged from IC50 10.9 µM to 18.5 µM. Compounds with polar substituents on the N-1 phenyl ring showed enhanced activity, indicating that the ortho-methylphenyl substitution pattern in CAS 2470440-36-7 represents a structurally distinct starting point whose exact potency, compared to the para-substituted or halogenated analogs in the study, remains to be experimentally determined.
| Evidence Dimension | In vitro carbonic anhydrase-II enzyme inhibition |
|---|---|
| Target Compound Data | Not publicly reported for CAS 2470440-36-7; predicted CA-II target based on scaffold class |
| Comparator Or Baseline | Published triazole analogs: bCA-II IC50 11.1–17.8 µM; hCA-II IC50 10.9–18.5 µM (Frontiers in Chemistry, 2021) |
| Quantified Difference | Cannot be calculated; target compound IC50 data unavailable |
| Conditions | In vitro enzymatic assay; bovine and human CA-II isoforms; compound series evaluated under identical conditions within the published study |
Why This Matters
This class-level data establishes the activity range for structurally related triazole CA-II inhibitors, serving as a provisional benchmark until compound-specific IC50 values are generated for CAS 2470440-36-7.
- [1] Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via 'Click' Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 2021, 9, 642614. View Source
